molecular formula C12H21N3O2 B2585933 Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate CAS No. 1975118-95-6

Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate

Cat. No.: B2585933
CAS No.: 1975118-95-6
M. Wt: 239.319
InChI Key: JYDLJMQTQZAKKV-UHFFFAOYSA-N
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Description

Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate typically involves the condensation of an appropriate hydrazine derivative with a β-keto ester. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[ethyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate
  • Methyl 3-{[propyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate
  • Methyl 3-{[butyl(ethyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate

Uniqueness

Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the butyl and methyl groups can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

methyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-5-6-7-14(2)9-11-10(12(16)17-4)8-15(3)13-11/h8H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDLJMQTQZAKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=NN(C=C1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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